3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
Overview
Description
3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is a heterocyclic compound that combines the structural features of both indole and thiophene. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing a sulfur atom. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, also known as 3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole, is a derivative of indole and thiophene. Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . Thiophene derivatives, on the other hand, are known to interact with their targets through various mechanisms, depending on the specific derivative .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a variety of pharmacological properties .
Result of Action
Based on the known biological activities of indole and thiophene derivatives, it can be inferred that this compound may have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it is plausible that 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole may interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and the biochemical reactions they are involved in.
Cellular Effects
Given the broad range of biological activities exhibited by indole and thiophene derivatives , it is likely that this compound could influence various types of cells and cellular processes
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrothiophene.
Alkylation: 2-nitrothiophene is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Indole Formation: The alkylated product is then subjected to a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as halogenation, nitration, and sulfonation.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 3-[2-amino-1-(thiophen-2-yl)ethyl]-1H-indole.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
2-nitrothiophene: A precursor in the synthesis of 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
Uniqueness
This compound is unique due to its combined indole and thiophene structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-16(18)9-12(14-6-3-7-19-14)11-8-15-13-5-2-1-4-10(11)13/h1-8,12,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMAXEWGZZQYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276331 | |
Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51626-48-3 | |
Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51626-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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